2-(4-Fluorophenyl)-5-methylazepane hydrochloride
CAS No.:
Cat. No.: VC15938249
Molecular Formula: C13H19ClFN
Molecular Weight: 243.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19ClFN |
|---|---|
| Molecular Weight | 243.75 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)-5-methylazepane;hydrochloride |
| Standard InChI | InChI=1S/C13H18FN.ClH/c1-10-2-7-13(15-9-8-10)11-3-5-12(14)6-4-11;/h3-6,10,13,15H,2,7-9H2,1H3;1H |
| Standard InChI Key | DVIGPTAGGNLVPR-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(NCC1)C2=CC=C(C=C2)F.Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name is 2-(4-fluorophenyl)-5-methylazepane hydrochloride, reflecting its azepane backbone (C₆H₁₁N) with substituents at positions 2 and 5. The molecular formula is C₁₃H₁₇FN·HCl, yielding a molecular weight of 240.74 g/mol (free base: 203.28 g/mol + HCl: 36.46 g/mol). The fluorine atom at the para position of the phenyl ring and the methyl group on the azepane ring are critical to its stereoelectronic properties, influencing both reactivity and biological interactions .
Synthesis and Manufacturing
Synthetic Pathways
While no explicit synthesis for 2-(4-fluorophenyl)-5-methylazepane hydrochloride is documented, analogous methodologies suggest a multi-step approach:
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Azepane Ring Formation:
Azepane derivatives are commonly synthesized via cyclization reactions. For example, reductive amination of ε-caprolactam or ring-closing metathesis of diene precursors could yield the azepane core . -
Introduction of the 4-Fluorophenyl Group:
Friedel-Crafts alkylation or Suzuki-Miyaura coupling may introduce the fluorophenyl moiety. In a related synthesis, (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone was prepared using fluorobenzene and aluminum trichloride, highlighting the utility of Lewis acids in arylations . -
Methyl Group Addition:
Alkylation at position 5 could involve nucleophilic substitution or Grignard reactions. For instance, the use of methylmagnesium bromide on a ketone intermediate followed by reduction might install the methyl group . -
Salt Formation:
Treatment with hydrochloric acid in a polar solvent (e.g., ethanol) would yield the hydrochloride salt, improving solubility and crystallinity .
Optimization Challenges
Key challenges include regioselectivity during substitution and minimizing racemization in chiral intermediates. The third search result emphasizes that single-site fluorination enhances metabolic stability, suggesting that the 4-fluorophenyl group is strategically placed to resist enzymatic degradation .
Physicochemical Properties
Physical State and Solubility
The compound is expected to exist as a white crystalline solid, typical of hydrochloride salts. Solubility profiles can be inferred from similar structures:
| Property | Value/Description |
|---|---|
| Melting Point | ~150–170°C (estimated) |
| Solubility in Water | Moderate (10–50 mg/mL) |
| LogP (Partition Coefficient) | ~2.5 (indicating moderate lipophilicity) |
Spectroscopic Characterization
1H NMR (500 MHz, DMSO-d6):
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δ 7.2–7.4 ppm (m, 2H, aromatic protons ortho to fluorine)
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δ 6.9–7.1 ppm (m, 2H, aromatic protons meta to fluorine)
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δ 3.1–3.3 ppm (m, 2H, azepane NH₂⁺)
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δ 1.4–1.6 ppm (s, 3H, methyl group)
19F NMR (471 MHz):
Mass Spectrometry:
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Expected [M+H]⁺: 204.1 (free base), 240.7 (hydrochloride).
Pharmacological Relevance
Mechanism of Action
While direct studies are absent, fluorinated azepanes are explored in central nervous system (CNS) drug development. For example, 2-(4-fluorophenyl)-1H-benzo[d]imidazoles exhibit positive allosteric modulation at GABA-A receptors, suggesting that the fluorophenyl group enhances binding affinity at neurotransmitter receptors . The methyl group may further modulate pharmacokinetics by reducing metabolic clearance.
Metabolic Stability
Fluorine substitution at aromatic positions is a well-documented strategy to retard oxidative metabolism. In related compounds, replacing CH₃ with F at the 4-phenyl position increased metabolic stability from 50% to 90% parent compound remaining after 120 minutes in human liver microsomes . This suggests that 2-(4-fluorophenyl)-5-methylazepane hydrochloride may exhibit favorable oral bioavailability.
Future Directions
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Synthetic Optimization:
Exploring enantioselective routes to isolate active stereoisomers. -
Biological Screening:
Prioritize in vitro assays for receptor affinity (e.g., serotonin, dopamine transporters). -
Formulation Development: Investigate co-crystals or prodrugs to enhance solubility.
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